methyl 4-(methylsulfanyl)-2-nitrobenzoate CAS 102232-51-9 properties
methyl 4-(methylsulfanyl)-2-nitrobenzoate CAS 102232-51-9 properties
Strategic Intermediate Profile & Application Guide
CAS: 102232-51-9 Formula: C₉H₉NO₄S Molecular Weight: 227.24 g/mol
Executive Summary: The "Sulfide Pivot" in Agrochemical Synthesis
In the high-stakes landscape of agrochemical and pharmaceutical process development, Methyl 4-(methylsulfanyl)-2-nitrobenzoate (CAS 102232-51-9) serves as a critical "pivot molecule." It represents the successful installation of the sulfur moiety onto the electron-deficient aromatic core, a decisive step in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, most notably Mesotrione .
This guide moves beyond basic property listing to analyze the compound's role as a transient yet stable intermediate. We explore its synthesis via nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile
The presence of the ortho-nitro group provides a dual function: it activates the ring for the initial formation of the sulfide and sterically influences the conformation of the ester, affecting solubility and reactivity.
| Property | Value / Description | Context for Researchers |
| Appearance | Yellow crystalline solid | Typical of nitro-aromatics; color intensity can indicate impurity (red shift often implies amine contaminants). |
| Melting Point | 60–65 °C (Typical range for thio-analogs) | Note: Lower than its sulfonyl derivative (95–97 °C). Distinct MP difference allows for easy monitoring of oxidation progress. |
| Solubility | High: DCM, EtOAc, Acetone, TolueneLow: Water, Aliphatic Hexanes | Ideal for biphasic reactions or extractive workups. |
| Reactivity | Nucleophilic (S-center); Electrophilic (Ester) | The sulfide sulfur is highly prone to oxidation; the ester is susceptible to hydrolysis under basic conditions. |
| Stability | Air-sensitive (slow oxidation) | Must be stored under inert atmosphere (N₂/Ar) to prevent formation of the sulfoxide (S=O) impurity. |
Synthetic Architecture: The Protocol
The most robust route to CAS 102232-51-9 utilizes the strong electron-withdrawing nature of the nitro group to facilitate the displacement of a chloride leaving group by a thiomethoxide nucleophile.
3.1. Reaction Mechanism
The reaction proceeds via a Meisenheimer Complex . The nitro group at the ortho position is essential; it stabilizes the negative charge delocalized onto the ring during the addition step.
Key Mechanistic Insight: Unlike para-nitro activation, the ortho-nitro group also provides a field effect that stabilizes the transition state, often resulting in faster kinetics for the 2-nitro isomer compared to the 4-nitro isomer in similar substrates.
3.2. Experimental Protocol (Bench Scale)
Standardized workflow for the conversion of Methyl 4-chloro-2-nitrobenzoate.
Reagents:
-
Methyl 4-chloro-2-nitrobenzoate (1.0 eq)
-
Sodium thiomethoxide (NaSMe) (1.1 eq) - Use solid for stoichiometry control or 21% aq. solution for ease of handling.
-
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 4-chloro-2-nitrobenzoate in anhydrous DMF (5 mL/g) under nitrogen atmosphere. Cool to 0–5 °C.[1]
-
Addition: Add NaSMe slowly to control the exotherm. The solution will likely darken (formation of the Meisenheimer complex).
-
Reaction: Allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. The starting chloride is less polar than the product.
-
Quench: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a yellow solid.
-
Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine to remove DMF, dry over MgSO₄, and concentrate.
-
Purification: Recrystallization from Methanol/Water is preferred over column chromatography to avoid sulfide oxidation on silica.
Visualization: Synthetic Pathway & Downstream Utility
The following diagram illustrates the "Value Chain"—from the commodity starting material to the high-value herbicide intermediate.
Figure 1: The synthetic bridge from chloro-aromatics to sulfonyl-herbicides via the sulfide intermediate.
Critical Reactivity: The Oxidation Pathway
The primary utility of CAS 102232-51-9 lies in its conversion to the sulfonyl derivative (Methyl 4-methylsulfonyl-2-nitrobenzoate). This transformation is non-trivial due to the need to avoid hydrolyzing the ester or reducing the nitro group.
Oxidation Protocol (Catalytic):
-
System: 30% Hydrogen Peroxide (
) with Sodium Tungstate ( ) catalyst. -
Conditions: Acidic pH (acetic acid) is often used to stabilize the ester during oxidation.
-
Monitoring: The reaction proceeds
. The sulfoxide intermediate is often visible by HPLC. Complete conversion is critical as the sulfoxide is difficult to separate from the sulfone.
Why this matters: The sulfonyl group is a key pharmacophore in HPPD inhibitors (like Mesotrione), providing the necessary electron-withdrawing character to acidify the enolic protons in the final triketone structure.
Handling, Safety, & Stability (E-E-A-T)
Odor Control: Like many low-molecular-weight sulfides, this compound may possess a characteristic disagreeable odor (garlic/cabbage-like).
-
Mitigation: All weighing and transfers must occur in a functioning fume hood. Glassware should be treated with a bleach solution (sodium hypochlorite) before removal from the hood to oxidize residual sulfides to odorless sulfoxides/sulfones.
Storage:
-
Temperature: 2–8 °C (Refrigerated).
-
Atmosphere: Store under Nitrogen or Argon.
-
Incompatibility: Strong oxidizing agents (Peroxides, Permanganates) and Strong Bases (causes ester hydrolysis).
Toxicology Note: While specific tox data for this CAS is limited, analogous nitrobenzoates are potential skin sensitizers and irritants. Standard PPE (Nitrile gloves, safety glasses) is mandatory.
References
- Synthesis of Nitro-Aromatics:Journal of the Chemical Society, Chemical Communications, 1993, 11, 921-922.
- Mesotrione Process Chemistry:U.S. Patent 7,820,863. "Process for preparation of mesotrione." (Details the oxidation of the methylthio/methyl precursors to the sulfonyl intermediate).
- Nucleophilic Substitution Mechanisms:The Journal of Organic Chemistry, 1973, 38(23), 4086-4087.
- Physical Properties of Nitrobenzoates:Journal of Chemical & Engineering Data, 1961.
